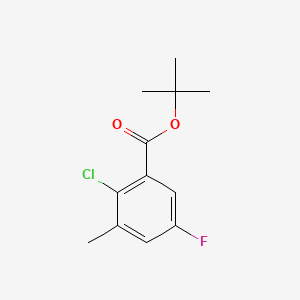
t-Butyl 2-chloro-5-fluoro-3-methylbenZoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate typically involves the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The chlorine atom in terthis compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-5-fluoro-3-methylbenzoate, 2-amino-5-fluoro-3-methylbenzoate, etc.
Oxidation Products: Products include 2-chloro-5-fluoro-3-methylbenzoic acid or 2-chloro-5-fluoro-3-methylbenzaldehyde.
Reduction Products: The primary product is 2-chloro-5-fluoro-3-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-chloro-3-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Tert-butyl 2-fluoro-3-methylbenzoate: Lacks the chlorine atom, affecting its chemical properties and applications.
Tert-butyl 2-chloro-5-fluorobenzoate: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness: Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the combined presence of chlorine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H14ClFO2 |
|---|---|
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H14ClFO2/c1-7-5-8(14)6-9(10(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
OKLNXYCKPXXQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















